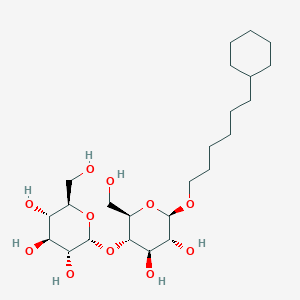

Cyclohexyl-hexyl-beta-D-maltoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Ciclohexil-Hexil-Beta-D-Maltosido es un detergente no iónico especializado diseñado para la solubilización, estabilización y manipulación de biomoléculas, particularmente proteínas de membrana. Este compuesto se usa ampliamente en la purificación de proteínas, estudios de biología estructural y otras investigaciones que involucran proteínas de membrana . Es conocido por su capacidad para solubilizar eficientemente proteínas de membrana a partir de bicapas lipídicas, lo que permite su extracción y estudio en solución .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del Ciclohexil-Hexil-Beta-D-Maltosido implica la unión de una cadena alquílica ciclohexílica y hexílica a la parte de maltosa. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y pueden variar según el fabricante. El enfoque general implica reacciones de glucosidación donde la parte de maltosa reacciona con alcoholes ciclohexílicos y hexílicos en condiciones controladas para formar el producto deseado .

Métodos de producción industrial: La producción industrial del Ciclohexil-Hexil-Beta-D-Maltosido normalmente involucra procesos de glucosidación a gran escala. Estos procesos están optimizados para un alto rendimiento y pureza, asegurando que el producto final cumpla con los estrictos requisitos para su uso en investigación científica y aplicaciones industriales .

Análisis De Reacciones Químicas

Tipos de reacciones: El Ciclohexil-Hexil-Beta-D-Maltosido principalmente experimenta reacciones de glucosidación. También puede participar en reacciones de oxidación y reducción, dependiendo de las condiciones experimentales específicas .

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean normalmente.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados del maltosido, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

El Ciclohexil-Hexil-Beta-D-Maltosido tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como tensioactivo en diversas reacciones y procesos químicos.

Biología: Esencial para la solubilización y estabilización de proteínas de membrana, lo que facilita su estudio y caracterización.

Medicina: Se emplea en el desarrollo de sistemas de administración de fármacos y como agente estabilizador para proteínas terapéuticas.

Industria: Se utiliza en la producción de proteínas y enzimas de alta pureza para aplicaciones industriales

Mecanismo De Acción

El mecanismo de acción del Ciclohexil-Hexil-Beta-D-Maltosido involucra su capacidad para interactuar y solubilizar proteínas de membrana. Las cadenas alquílicas hidrófobas del compuesto se insertan en la bicapa lipídica, interrumpiendo la estructura de la membrana y permitiendo que las proteínas se extraigan en solución. Esta interacción preserva la conformación nativa y la actividad de las proteínas, lo que las hace adecuadas para estudios posteriores .

Compuestos similares:

- 5-Ciclohexil-1-Pentilo-Beta-D-Maltosido

- 7-Ciclohexil-1-Heptilo-Beta-D-Maltosido

- Decilo-Beta-D-Maltopiranósido

- n-Dodecil-Beta-D-Maltosido

Comparación: El Ciclohexil-Hexil-Beta-D-Maltosido es único debido a su combinación específica de cadenas alquílicas ciclohexílicas y hexílicas, que proporcionan propiedades mejoradas de hidrofobicidad y solubilización en comparación con otros compuestos similares. Esto lo hace particularmente efectivo para la solubilización y estabilización de ciertos tipos de proteínas de membrana .

Comparación Con Compuestos Similares

- 5-Cyclohexyl-1-Pentyl-Beta-D-Maltoside

- 7-Cyclohexyl-1-Heptyl-Beta-D-Maltoside

- Decyl-Beta-D-Maltopyranoside

- n-Dodecyl-Beta-D-Maltoside

Comparison: Cyclohexyl-Hexyl-Beta-D-Maltoside is unique due to its specific combination of cyclohexyl and hexyl alkyl chains, which provide enhanced hydrophobicity and solubilization properties compared to other similar compounds. This makes it particularly effective for the solubilization and stabilization of certain types of membrane proteins .

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(6-cyclohexylhexoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44O11/c25-12-15-17(27)18(28)20(30)24(33-15)35-22-16(13-26)34-23(21(31)19(22)29)32-11-7-2-1-4-8-14-9-5-3-6-10-14/h14-31H,1-13H2/t15-,16-,17-,18+,19-,20-,21-,22-,23-,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCWJXGMSXTDAV-QKMCSOCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCCCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332259 |

Source

|

| Record name | Cymal-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228579-27-9 |

Source

|

| Record name | Cymal-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorophenyl)sulfanyl]aniline](/img/structure/B1348306.png)

![5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-](/img/structure/B1348310.png)

![{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1348311.png)